molecular formula C8H5F6N B12840885 (S)-2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine

(S)-2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine

Katalognummer: B12840885
Molekulargewicht: 229.12 g/mol
InChI-Schlüssel: KRFBRUSCINUESW-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine typically involves the introduction of trifluoromethyl groups into an aromatic amine. One common method involves the reaction of 3,4,5-trifluorobenzaldehyde with a suitable amine under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the trifluoromethyl groups.

Wissenschaftliche Forschungsanwendungen

(S)-2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced performance characteristics.

Wirkmechanismus

The mechanism of action of (S)-2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fluorine atoms enhances the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine: A non-chiral version of the compound with similar properties.

    3,4,5-Trifluoroaniline: A related compound with fewer fluorine atoms and different reactivity.

    Trifluoromethylbenzene: A simpler aromatic compound with a single trifluoromethyl group.

Uniqueness

(S)-2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine is unique due to its chiral nature and the presence of multiple trifluoromethyl groups. These features contribute to its distinct chemical reactivity and potential for selective interactions with biological targets, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C8H5F6N

Molekulargewicht

229.12 g/mol

IUPAC-Name

(1S)-2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethanamine

InChI

InChI=1S/C8H5F6N/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2,7H,15H2/t7-/m0/s1

InChI-Schlüssel

KRFBRUSCINUESW-ZETCQYMHSA-N

Isomerische SMILES

C1=C(C=C(C(=C1F)F)F)[C@@H](C(F)(F)F)N

Kanonische SMILES

C1=C(C=C(C(=C1F)F)F)C(C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.